9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
9-oxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c15-10-6-3-1-2-4-8(6)13-9-7(11(16)17)5-12-14(9)10/h5,12H,1-4H2,(H,16,17) |
InChI Key |
DQNFOWCJQDBFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid typically involves multi-component reactions. One common method includes the reaction of arylhydrazopyrazoles with aromatic aldehydes and cyclohexane-1,4-dione . The reaction is carried out in a solvent such as 1,4-dioxane with triethylamine as a base . The resulting product is then purified and characterized using analytical and spectral data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as Pim-1, which play a role in cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of pyrazoloquinazoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The carboxylic acid group in the 9-hydroxy and trifluoromethyl analogs enhances aqueous solubility compared to nitrile derivatives (e.g., 9-chloro-3-carbonitrile) .
- Stability : Electron-withdrawing groups (e.g., -CF₃, -Cl) may increase metabolic stability but reduce bioavailability due to higher molecular weight .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid, and how are intermediates characterized?
- Methodology : The synthesis often begins with halogenated precursors, such as 9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carbonitrile. Nucleophilic substitution reactions are employed to introduce hydroxyl groups. For example, treatment with sodium methoxide (MeONa) in methanol at room temperature replaces chlorine with methoxy groups, followed by hydrolysis to yield the carboxylic acid moiety .
- Characterization : Post-synthesis, intermediates are purified via preparative thin-layer chromatography (TLC) or column chromatography. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key spectral markers include aromatic proton environments in the quinazoline ring and carboxy proton signals .
Q. How is the purity and stability of 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid validated under storage conditions?
- Analytical Protocols :
- Purity : Assessed via reverse-phase HPLC with UV detection (λ = 254 nm). A purity threshold of ≥95% is typical for research-grade material.
- Stability : Accelerated stability studies (40°C/75% relative humidity) over 4 weeks monitor degradation using LC-MS. The compound is hygroscopic; storage in desiccated environments at -20°C is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be systematically addressed?
- Case Example : Discrepancies in anti-inflammatory activity (e.g., carrageenan-induced edema models) may arise from structural analogs or assay conditions.
- Resolution Strategies :
Structural Verification : Confirm the absence of regioisomers or byproducts (e.g., via 2D NMR or X-ray crystallography).
Dose-Response Analysis : Compare IC₅₀ values across studies, accounting for differences in cell lines (e.g., RAW 264.7 macrophages vs. primary neutrophils).
Target Engagement Assays : Use biophysical methods (surface plasmon resonance) to validate binding affinity to proposed targets like KDM5 enzymes .
Q. What strategies improve the solubility and bioavailability of 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid for in vivo studies?
- Chemical Modifications :
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide hydrochloride increased solubility by 12-fold in PBS) .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves membrane permeability, with in situ hydrolysis restoring activity .
- Formulation Approaches : Nanoemulsions or cyclodextrin complexes achieve >80% bioavailability in rodent pharmacokinetic studies .
Q. How do computational models predict the binding mode of this compound to kinase targets like KDM5, and what experimental validation is required?
- In Silico Workflow :
Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with KDM5's catalytic JmjC domain. Prioritize poses with hydrogen bonds to Fe²⁺-coordinating residues (His/Glu).
Molecular Dynamics (MD) : Simulate binding stability over 100 ns; RMSD < 2 Å indicates robust target engagement.
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
